molecular formula C10H20O5Si B1213057 3-(Trimethoxysilyl)propyl methacrylate CAS No. 2530-85-0

3-(Trimethoxysilyl)propyl methacrylate

Cat. No.: B1213057
CAS No.: 2530-85-0
M. Wt: 248.35 g/mol
InChI Key: XDLMVUHYZWKMMD-UHFFFAOYSA-N
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Description

3-(Trimethoxysilyl)propyl methacrylate is an organosilane compound widely used in various industrial and scientific applications. It is known for its ability to act as a coupling agent, enhancing the adhesion between organic polymers and inorganic substrates. The compound has the chemical formula C10H20O5Si and a molecular weight of 248.35 g/mol .

Biochemical Analysis

Biochemical Properties

3-(Trimethoxysilyl)propyl methacrylate plays a crucial role in biochemical reactions, particularly in polymerization processes. It acts as a monomer and a coupling agent, facilitating the formation of polymer films with improved mechanical properties and adhesion to various substrates . The compound interacts with enzymes, proteins, and other biomolecules through its methacrylate and trimethoxysilyl groups. These interactions often involve covalent bonding with hydroxyl or carboxyl groups on biomolecules, leading to the formation of stable covalent bonds that enhance the mechanical properties of the resulting polymers .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by enhancing the adhesion of cells to substrates, which is crucial for tissue engineering applications . The compound can affect cell signaling pathways, gene expression, and cellular metabolism by interacting with cell surface receptors and intracellular proteins. These interactions can lead to changes in cell behavior, including increased proliferation, differentiation, and migration .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. The methacrylate group undergoes polymerization reactions, while the trimethoxysilyl group reacts with hydroxyl or carboxyl groups on biomolecules . This dual functionality allows the compound to act as a crosslinking agent, forming stable covalent bonds that enhance the mechanical properties of the resulting polymers. Additionally, this compound can modulate enzyme activity by binding to active sites or altering enzyme conformation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions, but it can hydrolyze in the presence of moisture, leading to the formation of methanol and silanol groups . This hydrolysis can affect the long-term stability and mechanical properties of the resulting polymers. In in vitro and in vivo studies, the compound has shown long-term effects on cellular function, including sustained cell adhesion and proliferation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance tissue regeneration and repair by promoting cell adhesion and proliferation . At high doses, it may exhibit toxic or adverse effects, including inflammation and tissue damage . Threshold effects have been observed, where the beneficial effects of the compound are maximized at specific dosage ranges, beyond which adverse effects become more pronounced .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily related to its hydrolysis and polymerization reactions. The compound interacts with enzymes such as esterases and hydrolases, which catalyze the hydrolysis of the methacrylate and trimethoxysilyl groups . This hydrolysis leads to the formation of methanol and silanol groups, which can further participate in metabolic reactions. The compound’s involvement in these pathways can affect metabolic flux and metabolite levels in cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can bind to cell surface receptors and be internalized through endocytosis . Once inside the cell, it can localize to specific compartments, such as the cytoplasm or nucleus, depending on its interactions with intracellular proteins and organelles . These interactions can influence the compound’s localization and accumulation within cells .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical structure and interactions with biomolecules. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the cell membrane, cytoplasm, or nucleus, where it can exert its effects on cellular function and metabolism . The compound’s localization can also affect its activity and function, as it may interact with different biomolecules in various subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Trimethoxysilyl)propyl methacrylate is typically synthesized through the reaction of methacrylic acid with 3-(trimethoxysilyl)propyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions generally involve maintaining a temperature of around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale batch or continuous processes. The raw materials, methacrylic acid and 3-(trimethoxysilyl)propyl chloride, are fed into a reactor where the reaction takes place under controlled temperature and pressure conditions. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Mechanism of Action

The mechanism of action of 3-(Trimethoxysilyl)propyl methacrylate involves its ability to form covalent bonds with both organic and inorganic materials. The methacrylate group can undergo polymerization, while the trimethoxysilyl group can hydrolyze and condense to form siloxane bonds. This dual functionality allows it to act as a bridge between different materials, enhancing their adhesion and mechanical properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Trimethoxysilyl)propyl methacrylate is unique due to its methacrylate group, which allows it to participate in free-radical polymerization reactions. This property makes it particularly useful in the synthesis of polymeric materials with enhanced mechanical properties and stability .

Properties

IUPAC Name

3-trimethoxysilylpropyl 2-methylprop-2-enoate
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O5Si/c1-9(2)10(11)15-7-6-8-16(12-3,13-4)14-5/h1,6-8H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDLMVUHYZWKMMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCC[Si](OC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O5Si
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

52004-97-4
Record name 3-(Trimethoxysilyl)propyl methacrylate homopolymer
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DSSTOX Substance ID

DTXSID3029237
Record name 3-(Trimethoxysilyl)propyl methacrylate
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Molecular Weight

248.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid, Liquid; [HSDB] Colorless liquid; [MSDSonline]
Record name 2-Propenoic acid, 2-methyl-, 3-(trimethoxysilyl)propyl ester
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Record name Trimethoxysilylpropyl methacrylate
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Boiling Point

190 °C, Boiling point = 80 °C at 1 mm Hg
Record name Trimethoxysilylpropyl methacrylate
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Flash Point

92 °C (198 °F) (closed cup)
Record name Trimethoxysilylpropyl methacrylate
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Solubility

Sol in acetone, benzene, ether, methanol, and hydrocarbons.
Record name Trimethoxysilylpropyl methacrylate
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Density

1.045 at 25 °C
Record name Trimethoxysilylpropyl methacrylate
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Color/Form

Liquid

CAS No.

2530-85-0
Record name 3-(Trimethoxysilyl)propyl methacrylate
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Record name Trimethoxysilylpropyl methacrylate
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Record name 3-(Trimethoxysilyl)propyl methacrylate
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Record name 2-Propenoic acid, 2-methyl-, 3-(trimethoxysilyl)propyl ester
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Record name 3-trimethoxysilylpropyl methacrylate
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Record name .GAMMA.-METHACRYLOXYPROPYLTRIMETHOXYSILANE
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Record name Trimethoxysilylpropyl methacrylate
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Synthesis routes and methods I

Procedure details

As shown in FIG. 2(a), a soda glass plate which was 25 by 25 cm square and 1.35 mm thick was used as a substrate 3, and the surface of the substrate 3 was treated with γ-methacryloxypropyl trimethoxy silane (KBM503, manufactured by Shinetsu Silicone K.K.). For this purpose, first, KBM503 was dissolved in isopropyl alcohol under stirring for 1 hour to obtain a 0.5 wt % solution. With 6 to 8 ml of the solution being dropped on the glass substrate 3, spin coating was carried out at 300 rpm for the first 5 seconds and then at 500 rpm for the following 15 seconds. Then, baking was carried out for 30 minutes at 120° C. to make the glass substrate 3 and the KBM 503 adhere to each other, thereby forming a silane coupling agent layer 5 on the substrate 3, as shown in FIG. 2(b).
Quantity
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7 (± 1) mL
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Synthesis routes and methods II

Procedure details

1.74 g (0.015 mol) of 4-dimethylaminopyridine were dissolved in 201.5 (1.015 mol) of 3-chloropropyltrimethoxysilane, and the solution was heated to 135° C. while stirring, and was maintained at this temperature for 15 minutes. After the solution had been cooled to 60° C., 124.2 g (1 mol) of potassium methacrylate and 0.6 g of N,N'-diphenyl-p-phenylenediamine were added. The mixture was then heated to 135° C. again and maintained at that temperature for 1 hour. Thereafter, it was cooled, and the potassium chloride which had precipitated was filtered off and washed with 80 g of methanol. The methanol was evaporated from the combined filtrates, and the residue was distilled under reduced pressure. 228.1 g of 3- methacryloxypropyltrimethoxysilane having a boiling point of 83° C. (0.4 mbar) were obtained. The yield was 92% of theory, based on the amount of potassium methacrylate used. The purity of the end product was 99.0%. In the gas chromatogram only traces of 4-dimethylaminopyridine were detectable.
Quantity
124.2 g
Type
reactant
Reaction Step One
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0.6 g
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reactant
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201.5
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Synthesis routes and methods III

Procedure details

86 g (1 mol) of methacrylic acid was neutralized, while stirring, with 280 g of a 25% solution of potassium methylate in methanol. Thereafter, 0.6 g of N,N'-diphenyl-p-phenylenediamine, 2.8 g (0.009 mol) of 1-(2'-ethylhexyl)-4-dimethylaminopyridinium chloride and 198.5 g (1 mol) of 3-chloropropyltrimethoxysilane were added while continuously stirring, and the methanol was distilled off. The reaction mixture was maintained at 125° C. for 1.5 hours and, after cooling, it was separated from the precipitated potassium chloride by filtration. The potassium chloride was washed with methanol. The methanol was evaporated from the combined filtrates, and the residue was distilled under reduced pressure. 230 g of 3-methacryloxypropyltrimethoxysilane having a boiling of 82° C. (0.4 mbar) were obtained, which corresponds to a yield of 92.7% of theory, based on the amount of methacrylic acid used. The purity of the product was 98.5%. In the gas chromatogram only traces of 4-dimethylaminopyridine and 0.01% of 2-ethylhexyl methacrylate were detectable.
Quantity
86 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
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reactant
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Name
potassium methylate
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198.5 g
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0.6 g
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2.8 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods IV

Procedure details

124 g (1 mol) of potassium methacrylate were admixed with 198.5 g (1 mol) of 3-chloropropyltrimethoxysilane, 2.7 g of 1-(3'-trimethoxysilylpropyl)-4-dimethylaminopyridinium chloride and 0.5 g of N,N'-diphenyl-p-phenylamine, and the mixture was heated to 135° C. while stirring. After 1 hour at this temperature the mixture was cooled and the potassium chloride which had precipitated was filtered off and washed with 60 g of methanol. The methanol was evaporated from the combined filtrates, and the residue was distilled under reduced pressure. 225 g of 3-methacryloxypropyltrimethoxysilane having a boiling point of 82° C. (0.4 mbar) were obtained. The yield was 90.7% of theory, based on the amount of potassium methacrylate which was used. The purity of the product was 99.0%. In the gas chromatogram only traces of 4-dimethylaminopyrrdine were detectable. A 2% solution of the product in water with a pH of 4 contained no oily separation of any kind.
Quantity
124 g
Type
reactant
Reaction Step One
Quantity
198.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
N,N'-diphenyl-p-phenylamine
Quantity
0.5 g
Type
reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

Using a method analogous to Example 1, 198.7 g (1 mol) of 3-chloropropyltrimethoxysilane are reacted in the presence of 6.1 g (0.03 mol) of tri-n-butylphosphine and 0.1 g of phenothiazine with 130.4 g (1.05 mol) of potassium methacrylate at 90° C. The reaction is complete 9 hours after all the potassium methacrylate has been introduced. Work-up gives 226.0 g (91%) of 3-methacryloxypropyltrimethoxysilane having a purity of 98.3%.
Quantity
198.7 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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130.4 g
Type
reactant
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6.1 g
Type
catalyst
Reaction Step Three
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0.1 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: TMSPMA acts as a coupling agent due to its bifunctional nature. It possesses a methacrylate group that readily participates in radical polymerization reactions with various monomers like styrene, methyl methacrylate, and acrylamide. [, , ] Simultaneously, its trimethoxysilyl group enables hydrolysis and condensation reactions, forming strong covalent bonds with inorganic materials such as silica, titanium dioxide, and barium titanate nanoparticles. [, , ] This dual functionality makes TMSPMA an ideal bridging agent for creating organic-inorganic hybrid materials. [, , ]

ANone: Incorporating TMSPMA significantly impacts the properties of composite materials:

  • Enhanced Mechanical Properties: TMSPMA improves the interfacial adhesion between organic polymers and inorganic fillers, resulting in composites with higher tensile strength, flexural strength, and modulus. [, , ]
  • Improved Thermal Stability: The covalent bonding formed by TMSPMA enhances the thermal stability of hybrid materials, increasing their resistance to degradation at higher temperatures. [, , ]
  • Controlled Morphology and Dispersion: TMSPMA promotes better dispersion of inorganic nanoparticles within the polymer matrix, preventing agglomeration and leading to more homogeneous nanocomposites. [, , ]
  • Tunable Hydrophilicity/Hydrophobicity: The presence of TMSPMA allows for tailoring the surface properties of materials. By controlling its concentration, the hydrophilicity or hydrophobicity of the composite can be adjusted. [, , ]

ANone: The molecular formula of 3-(Trimethoxysilyl)propyl methacrylate is C10H20O5Si, and its molecular weight is 248.37 g/mol.

ANone: Several spectroscopic techniques are valuable for characterizing TMSPMA:

  • FTIR Spectroscopy: Confirms the presence of characteristic functional groups like Si-O-Si bonds (around 1090 cm-1), C=O bonds (around 1723 cm-1), and C=C bonds (around 1635 cm-1). [, ]
  • NMR Spectroscopy (1H, 13C, 29Si): Provides detailed structural information, confirming the presence and ratios of specific protons, carbons, and silicon atoms in the molecule. This is particularly useful for analyzing copolymer compositions and confirming the successful grafting of TMSPMA. [, , ]

A: Yes, TMSPMA exhibits compatibility with a variety of organic and inorganic materials. It can be incorporated into polymers like poly(vinyl alcohol) (PVOH), linear low-density polyethylene (LLDPE), poly(methyl methacrylate) (PMMA), and poly(vinylidene fluoride) (PVDF). [, , , ] On the inorganic side, it effectively interacts with silica, titanium dioxide, barium titanate, zirconia, and barium sulfate. [, , , ]

ANone: While generally stable, TMSPMA's stability can be influenced by factors like:

  • Moisture: The trimethoxysilyl group is susceptible to hydrolysis in the presence of moisture, leading to premature crosslinking. Therefore, storage under dry conditions is crucial. []
  • Temperature: Elevated temperatures can accelerate hydrolysis and condensation reactions, potentially affecting the desired properties of the final material. Careful control of temperature during processing is essential. []
  • pH: The rate of hydrolysis and condensation reactions can be influenced by pH. Acidic or basic conditions may be employed to control the reaction kinetics. [, ]

A: While TMSPMA itself might not possess inherent catalytic properties, hybrid materials incorporating TMSPMA, such as silica/poly(N-vinylimidazolium) nanospheres, have shown enhanced catalytic activity compared to the pure polymers. This enhanced activity is attributed to the synergistic effect of the organic and inorganic components within the hybrid material. []

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